Tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a complex chemical compound characterized by its unique molecular structure. Its empirical formula is , with a molecular weight of approximately 457.49 g/mol. The compound features a pyrrolo[2,3-c]pyridine core, which is a bicyclic structure containing nitrogen atoms, contributing to its potential biological activities and chemical reactivity. The presence of tert-butyl and halogen substituents (chlorine and iodine) enhances its lipophilicity and may influence its interaction with biological targets .
The chemical reactivity of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be attributed to the electrophilic nature of the halogen atoms. Typical reactions may include:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been studied for its potential pharmacological properties. Preliminary investigations suggest that it may exhibit:
The synthesis of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step synthetic routes. Common methods include:
Each step must be optimized for yield and purity, often requiring specific reagents and reaction conditions.
Tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has potential applications in various fields:
Interaction studies involving tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate focus on understanding its binding affinity to biological targets such as enzymes and receptors. Techniques employed include:
These studies are crucial for assessing the therapeutic potential and optimizing the compound's efficacy.
Several compounds share structural similarities with tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 192189-16-5 | 0.75 |
| Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | 864685-26-7 | 0.78 |
| Tert-butyl 3-bromo-5-methoxy-indole | 192189-10-9 | 0.76 |
| Tert-butyl 4-chloro-pyrrolo[3,2-c]pyridine | 494767-22-5 | 0.67 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of halogens and the pyrrolo framework in tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine distinguishes it from other related compounds, potentially enhancing its biological activity and specificity in therapeutic applications.